5,5-Dimethyl-2,4-dioxohexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
64165-15-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5,5-dimethyl-2,4-dioxohexanoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)6(10)4-5(9)7(11)12/h4H2,1-3H3,(H,11,12) |
InChI Key |
YTSZIESHCFAFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dimethyl 2,4 Dioxohexanoic Acid and Its Derivatives
Classical Synthetic Routes
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilized for the synthesis of β-keto esters or β-diketones from esters or a combination of an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com This reaction, named after Rainer Ludwig Claisen, has been a cornerstone in the synthesis of various organic molecules. wikipedia.org The synthesis of 5,5-Dimethyl-2,4-dioxohexanoic acid can be envisioned through a Claisen condensation-type approach.
The general mechanism of a Claisen condensation involves the following key steps: libretexts.orgyoutube.com
Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester, removes an α-proton from an ester molecule to form a nucleophilic enolate. libretexts.orgyoutube.com
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgyoutube.com
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The intermediate then collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org
A crucial aspect of the Claisen condensation is the requirement of at least two acidic α-protons on one of the reacting esters. libretexts.org The final deprotonation of the resulting β-keto ester by the alkoxide base is a key driving force for the reaction, shifting the equilibrium towards the product. libretexts.orglibretexts.org
In the context of synthesizing this compound, a mixed Claisen condensation would be necessary. This would likely involve the reaction of an ester of 3,3-dimethyl-2-oxobutanoic acid with an ester of oxalic acid. The base used must be carefully chosen to avoid side reactions like saponification. youtube.com Sodium ethoxide is a common choice when dealing with ethyl esters, as the ethoxide generated as a leaving group does not introduce a different alkoxide into the reaction mixture. wikipedia.org
The synthesis of alkyl esters of this compound has been reported, often serving as precursors for more complex molecules. One common method involves the reaction of alkyl acetoacetates with other reagents. For instance, the synthesis of alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates has been achieved through the reaction of alkyl acetoacetates, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and 1,3-cyclohexanedione. researchgate.net While this produces a more complex molecule, it demonstrates the utility of alkyl acetoacetate (B1235776) derivatives in building heterocyclic systems.
A more direct approach to a related structure, the methyl ester of this compound, has been described in the context of synthesizing its aroylhydrazone derivatives. researchgate.net This suggests that the parent ester is a stable and accessible intermediate.
The following table provides examples of related ketoester syntheses, illustrating the general strategies that could be adapted for the synthesis of alkyl 5,5-dimethyl-2,4-dioxohexanoates.
| Starting Materials | Product | Reaction Type | Reference |
| Alkyl acetoacetates, aromatic aldehydes, ammonium acetate, 1,3-cyclohexanedione | Alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates | Hantzsch-type condensation | researchgate.net |
| 3-Acetyl-8-ethoxycoumarin, thiosemicarbazide | Ethylidenehydrazinecarbothioamide derivative | Condensation | researchgate.net |
| 2-Hydroxy benzaldehydes, Meldrum's acid | 3-Carboxy coumarins | Knoevenagel condensation | researchgate.net |
Synthesis of Hydrazone Derivatives of this compound Esters
Hydrazone derivatives are a significant class of compounds in medicinal and materials chemistry, known for their diverse biological activities and use as ligands for metal complexes. psecommunity.orgdergipark.org.tr The synthesis of hydrazone derivatives of this compound esters is typically achieved through the condensation reaction of the parent ester with a substituted hydrazine (B178648). psecommunity.orgmdpi.com
The general procedure involves reacting the ester of this compound with a hydrazine derivative, such as a carbohydrazide (B1668358) or an aroylhydrazide, in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. psecommunity.orgmdpi.com
The synthesis of acylhydrazones and aroylhydrazones of the methyl ester of this compound has been reported. researchgate.net These compounds are prepared by reacting the methyl ester of this compound with the corresponding acyl- or aroylhydrazide. researchgate.net These derivatives have been used in the synthesis of metal complexes, particularly with copper(II). researchgate.net
The reaction of alcohol solutions of these aroylhydrazone ligands with an aqueous ammonia (B1221849) solution of copper(II) acetate leads to the formation of green, fine-crystalline copper(II) complexes. researchgate.net The synthesis of a specific aroylhydrazone derivative of the methyl ester of this compound was achieved with a yield of 58%. researchgate.net
The following table summarizes the synthesis of various hydrazone derivatives, showcasing the general synthetic approach.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Methyl ester of this compound | Aroylhydrazides | Aroylhydrazones | researchgate.net |
| 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide | Aromatic aldehydes | Hydrazide-hydrazones | psecommunity.org |
| 3-Acetylpyridine | Cyanoacetylhydrazine | Hydrazide-hydrazone derivative | mdpi.com |
| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | Substituted phenylhydrazines | Hydrazone derivatives | mdpi.com |
Advanced Synthetic Strategies and Optimization
Optimizing reaction conditions is crucial for improving the yield and efficiency of chemical syntheses. For the synthesis of derivatives of this compound, several factors can be adjusted.
In the context of synthesizing related compounds, such as 2,5-dimethyl-2,4-hexadiene, studies have shown that factors like the choice of catalyst, solvent, reactant ratios, reaction temperature, and time significantly impact the conversion and selectivity. researchgate.net For instance, using acidic molecular sieves like HZSM-5 as catalysts has proven effective in condensation reactions. researchgate.net
For the synthesis of aroylhydrazones of the methyl ester of this compound, a specific yield of 58% was reported under certain conditions, suggesting that further optimization could lead to higher yields. researchgate.net The introduction of a 2,2-dimethyl-4-phenylpiperazin-5-one scaffold into a related hexanamide (B146200) backbone was shown to dramatically increase its activity, highlighting the impact of structural modifications. nih.gov
Research on related renin inhibitors also demonstrates the importance of lead optimization to improve properties and reduce potential issues. nih.gov These optimization strategies, including modifications to the core structure and reaction conditions, can be applied to the synthesis of this compound and its derivatives to enhance their production and utility.
Industrial Production Methods via Optimized Chemical Reactions
While a direct one-step industrial synthesis for this compound is not prominently documented, a feasible and optimized route can be projected from the established industrial production of its structural precursor, 2,5-dimethyl-2,5-hexanediol (B89615). This diol is a known commodity chemical used in the production of pesticides and rubber crosslinkers. google.com
The industrial synthesis begins with the ethynylation of acetone. google.comgoogle.com In this process, acetylene (B1199291) gas is reacted with acetone, often using a catalyst like isobutylanol potassium in an o-xylene (B151617) solvent, to form 2,5-dimethyl-3-hexyne-2,5-diol. google.comgoogle.com This intermediate is then subjected to hydrogenation to reduce the alkyne triple bond. This reduction is typically carried out in a high or medium-pressure reactor using a Raney nickel catalyst to yield 2,5-dimethyl-2,5-hexanediol. google.comgoogle.com
To arrive at the target compound, this compound, the synthesized 2,5-dimethyl-2,5-hexanediol would need to undergo selective oxidation. This multi-step oxidation process would first convert one of the tertiary alcohol groups to a ketone and the other to a carboxylic acid, a transformation that involves carbon-carbon bond cleavage. The oxidation of ketones can lead to various carboxylic acid products, indicating that precise control of reagents and reaction conditions would be critical to optimize the yield of the desired diketo acid. vedantu.com
Table 1: Projected Industrial Synthesis via Optimized Reactions
| Step | Reaction | Key Reagents & Catalysts | Intermediate/Product |
|---|---|---|---|
| 1 | Ethynylation | Acetone, Acetylene, Isobutylanol Potassium, o-Xylene | 2,5-Dimethyl-3-hexyne-2,5-diol |
| 2 | Hydrogenation | H₂, Raney Nickel Catalyst | 2,5-Dimethyl-2,5-hexanediol |
| 3 | Selective Oxidation | Strong oxidizing agents | This compound |
Regioselective Alkylation in Polyketide Models
Polyketides are a diverse class of natural products synthesized by the iterative condensation of simple malonate units. researchgate.net The synthesis of molecules like this compound can serve as a model for understanding and mimicking these complex biosynthetic pathways. A key challenge in both natural and laboratory synthesis is controlling the regioselectivity of alkylation—that is, ensuring that an alkyl group is added to a specific carbon atom on a precursor molecule.
In the context of synthesizing this compound, regioselective alkylation would be crucial for introducing the two methyl groups at the C5 position. This can be achieved by carefully choosing the base used to generate an enolate from an unsymmetrical ketone precursor. The resulting enolate can then react with an alkylating agent. For instance, bulky bases like lithium diisopropylamide (LDA) tend to remove a proton from the less sterically hindered α-carbon, leading to the kinetic enolate. In contrast, other conditions can favor the formation of the more stable, substituted thermodynamic enolate. By manipulating these conditions, chemists can direct alkylation to the desired position with high selectivity.
This principle is fundamental in building complex molecules, where iterative alkylation steps are used to construct a specific carbon backbone, mirroring the strategies used by polyketide synthases in nature. researchgate.netorganic-chemistry.org
Table 2: Reagents for Regioselective Alkylation of Ketones
| Base/Reagent System | Selectivity | Application |
|---|---|---|
| Lithium diisopropylamide (LDA) | Kinetic enolate (less substituted α-site) | Alkylation at the less hindered position. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Kinetic enolate (less substituted α-site) | Similar to LDA, provides high regioselectivity. |
| Triethylphosphine / (2-Biphenyl)dicyclohexylphosphine | Ligand-dependent selectivity | Used in nickel-catalyzed reactions to direct alkylation to either the more or less hindered site. nih.gov |
Acylation of Bisenolate Intermediates
The carbon skeleton of this compound features a 1,3-dicarbonyl system (a β-diketone moiety). A powerful method for constructing such systems is the C-acylation of ketone enolates. acs.org For a precursor that already contains a 1,3-dicarbonyl structure, a bisenolate (an enolate formed at both α-carbons) can be generated and then acylated to extend the carbon chain.
A plausible synthetic route to this compound could start with a simpler 1,3-diketone, such as 3,3-dimethyl-2,4-pentanedione (B1329578) (pivaloylacetone). Treatment of this precursor with a strong base would generate an enolate. This enolate can then be reacted with an appropriate acylating agent, such as an acyl halide or an ester like ethyl chlorooxoacetate, to introduce the carboxylic acid functionality (or its ester precursor) at the terminal methyl group. This reaction type is a variation of the Claisen condensation, which is a cornerstone of carbon-carbon bond formation in organic synthesis. beilstein-journals.orgfiveable.me
The success of this strategy often depends on using "soft" enolization techniques, for example, using a combination of a magnesium salt like MgBr₂·Et₂O and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt), to favor C-acylation over competing O-acylation. nih.govnih.govorganic-chemistry.org This ensures the formation of the desired β-keto ester or, in this case, the diketo acid structure.
Table 3: Example of Acylation of a Bisenolate Intermediate Model
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| 3,3-Dimethyl-2,4-pentanedione | 1. Strong Base (e.g., LiHMDS) | Enolate of the diketone | This compound (after hydrolysis) |
| 2. Acylating Agent (e.g., Ethyl chlorooxoacetate) | |||
| Ketone | 1. MgBr₂·Et₂O, i-Pr₂NEt | Magnesium enolate | β-keto ester / 1,3-diketone |
| 2. Acylating Agent (e.g., N-acylbenzotriazole) |
Coordination Chemistry and Metal Complexation of 5,5 Dimethyl 2,4 Dioxohexanoic Acid Derivatives
Complex Formation with Transition Metal Ions
Derivatives of 5,5-dimethyl-2,4-dioxohexanoic acid readily form stable complexes with a range of transition metal ions. The coordination behavior is significantly influenced by the nature of the metal ion and the specific derivative of the acid used as a ligand.
Nickel(II) Complexes
Coordination complexes of nickel(II) have been synthesized using aroyl hydrazones of the ethyl ester of this compound. researchgate.netmsu.ru The resulting complexes have been characterized by various techniques, including elemental analysis, IR and ¹H NMR spectroscopy, and X-ray diffraction. researchgate.netmsu.ru These studies have established the composition and structure of the complexes. researchgate.netmsu.ru
In one instance, the reaction of an aroyl hydrazone of the ethyl ester of this compound with nickel(II) in the presence of pyridine (B92270) resulted in an octahedral complex. researchgate.net The ligand coordinates to the nickel atom through two oxygen atoms and the nitrogen atom of the hydrazone fragment, forming five- and six-membered metallacycles. researchgate.net The remaining coordination sites are occupied by pyridine molecules. researchgate.net The diamagnetic nature of some of these complexes suggests a square planar geometry around the Ni(II) ion. researchgate.net However, paramagnetic nickel(II) complexes with octahedral or tetrahedral geometries are also known. christuniversity.in The magnetic moments of nickel(II) complexes can vary depending on the coordination environment, with octahedral complexes typically having magnetic moments in the range of 2.8-3.3 B.M. and tetrahedral complexes exhibiting higher values. christuniversity.in Some square planar nickel(II) complexes can exhibit weak paramagnetism due to spin-crossover phenomena or intermolecular interactions. christuniversity.in
The reaction of 2-hydroxy-4,5-dimethylacetophenone substituted hydrazones with nickel(II) chloride yields complexes with a 1:2 metal-to-ligand stoichiometry. chemijournal.com These complexes are non-electrolytes and exhibit octahedral geometry. chemijournal.com
Table 1: Selected Bond Lengths and Angles for a Nickel(II) Complex with an Aroyl Hydrazone of Ethyl 5,5-Dimethyl-2,4-dioxohexanoate
| Parameter | Value |
| Bond Lengths (Å) | |
| Ni-O(1) | 2.0665 |
| Ni-O(2) | 1.834(2) - 2.0665 |
| Ni-N(3) | 1.934(3) |
| Reference | researchgate.net |
Copper(II) Complexes
Complexes of copper(II) with aroylhydrazones of the methyl ester of this compound have been synthesized and studied using ESR spectroscopy and magnetochemical methods. researchgate.net The interaction of alcoholic solutions of these ligands with an aqueous ammonia (B1221849) solution of copper(II) acetate (B1210297) produces green, fine-crystalline copper(II) complexes. researchgate.net The ESR spectral parameters of these complexes are influenced by the substituents on the ligand. researchgate.net For example, a complex with a cyclopentanone (B42830) ring substituent exhibits different g and hyperfine coupling constant values compared to a complex with a cyclohexane (B81311) ring substituent. researchgate.net
The magnetic moments of mononuclear copper(II) complexes are typically in the range of 1.7–2.2 µB, consistent with the presence of a single unpaired electron. nih.gov The coordination environment around the copper(II) ion in these complexes can vary. For instance, in some complexes with aroylhydrazone ligands, the copper(II) ion is coordinated through the imine nitrogen and enolate oxygen atoms. nih.gov
The synthesis of copper(II) complexes with aroylhydrazone ligands containing quaternary ammonium (B1175870) salts has also been reported. epa.gov
Table 2: ESR Spectral Parameters of Copper(II) Complexes with Aroylhydrazones of Methyl 5,5-Dimethyl-2,4-dioxohexanoate
| Complex Substituent | g value | aCu (e) | aN (e) | α2 |
| Cyclopentanone ring | 2.099 | 89.53 | 12.81 | 0.82 |
| Cyclohexane ring | 2.101 | 87.48 | 13.02 | 0.82 |
| Reference | researchgate.net |
Zinc(II) Complexes
Mononuclear zinc(II) complexes have been prepared using hydrazone ligands derived from 4-methoxybenzoic acid and benzoic acid. researchgate.netnih.gov In these complexes, the tridentate hydrazone ligands coordinate to the zinc atom through the pyridine nitrogen, imino nitrogen, and enolate oxygen atoms. researchgate.netnih.gov Two of these ligands bind to each zinc(II) ion, resulting in a six-coordinate octahedral geometry. researchgate.netnih.gov The crystal structures of these complexes have been determined by single-crystal X-ray diffraction. researchgate.netnih.gov
Zinc(II) complexes with aroylhydrazonemonoxime ligands have also been synthesized. researchgate.net These complexes have a metal-to-ligand molar ratio of 1:2. researchgate.net The coordination can also be influenced by the solvent, as seen in a zinc(II) complex with a 4-chlorosalicylate ligand where the zinc atom is pentacoordinated with two carboxylate oxygen atoms, two pyridine nitrogen atoms from isonicotinamide (B137802) ligands, and one oxygen atom from a water molecule, resulting in a distorted geometry between a square pyramid and a trigonal bipyramid. researchgate.net
Ligand Design and Coordination Modes
The derivatives of this compound, particularly its aroyl hydrazones, are versatile ligands capable of coordinating to metal ions in various modes.
Aroyl Hydrazones of this compound Esters as Ligands
Aroyl hydrazones of the ethyl and methyl esters of this compound are effective ligands for the formation of coordination complexes with transition metals like nickel(II) and copper(II). researchgate.netmsu.ruresearchgate.net These ligands are synthesized through the condensation of the corresponding ester with an aroylhydrazine. researchgate.netresearchgate.net The presence of different substituents in the aroyl moiety can influence the electronic properties and coordination behavior of the ligand. researchgate.net
These ligands are typically tridentate, coordinating to the metal ion through two oxygen atoms and one nitrogen atom of the hydrazone fragment. researchgate.net This coordination mode leads to the formation of stable five- and six-membered chelate rings around the central metal ion. researchgate.net The flexibility of these ligands allows for the formation of complexes with different geometries, including square planar and octahedral. researchgate.net
Studies on acetylpinacolin aroylhydrazones, which are structurally related to the title compound's derivatives, show they exist as a mixture of hydrazone, enehydrazine, and cyclic 5-hydroxypyrazoline forms in solution. osti.gov The introduction of electron-withdrawing substituents in the aromatic ring of the N-aroyl radical shifts the equilibrium towards the cyclic form. osti.gov
Chelate Complex Formation Mechanisms
The formation of chelate complexes with aroyl hydrazones of this compound esters involves the deprotonation of the ligand and subsequent coordination to the metal ion. researchgate.net In the case of nickel(II) complexes, the IR spectra show the absence of certain bands present in the free ligand, indicating that the ligand is deprotonated upon complexation. researchgate.net
The coordination typically occurs through the oxygen atom of the deprotonated enolic form of the β-dicarbonyl moiety and the imine nitrogen of the hydrazone group. researchgate.net This results in the formation of a five-membered chelate ring. researchgate.net The coordination of the metal ion to the oxygen atom of the anion corresponding to the α-oxyazine tautomeric form has also been proposed. researchgate.net The formation of both five- and six-membered chelate rings is a common feature in these complexes, contributing to their stability. researchgate.net
Structure-Property Relationships in Metal Complexes
Geometric and Electronic Structures of Coordination Complexes
The geometry of metal complexes is primarily determined by the coordination number of the central metal ion and the nature of the coordinating ligands. For transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), common coordination geometries include tetrahedral, square planar, and octahedral. nih.gov The specific geometry adopted by a complex of this compound will depend on the metal ion, the stoichiometry of the reaction, and the presence of any ancillary ligands.
In the case of six-coordinate complexes, an octahedral geometry is the most common arrangement. lumenlearning.com For a bis(β-diketonato) metal complex, the remaining two coordination sites can be occupied by solvent molecules or other Lewis bases, leading to a distorted octahedral geometry.
The electronic structure of these complexes is significantly influenced by the coordination environment. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic metal complexes, such as those of copper(II). Studies on copper(II) complexes with aroylhydrazone derivatives of the methyl ester of this compound have provided valuable insights. researchgate.net
For example, the EPR parameters for a copper(II) complex with an aroylhydrazone derivative containing a cyclopentanone ring (CuL¹•NH₃) were found to be g = 2.099, a(Cu) = 89.53 Oe, and a(N) = 12.81 Oe. researchgate.net In contrast, a similar complex with a cyclohexane ring substituent (CuL⁴•NH₃) exhibited parameters of g = 2.101, a(Cu) = 87.48 Oe, and a(N) = 13.02 Oe. researchgate.net These subtle differences in the g-values and hyperfine coupling constants (a) reflect changes in the electronic environment of the copper(II) ion, influenced by the different substituents on the ligand backbone. The covalency parameter, α², calculated to be 0.82 for both complexes, indicates a significant degree of covalent character in the copper-ligand bonds. researchgate.net
| Complex | g-value | a(Cu) (Oe) | a(N) (Oe) | α² |
| CuL¹•NH₃ (cyclopentanone ring substituent) | 2.099 | 89.53 | 12.81 | 0.82 |
| CuL⁴•NH₃ (cyclohexane ring substituent) | 2.101 | 87.48 | 13.02 | 0.82 |
Table 1: EPR Parameters for Copper(II) Complexes of this compound Aroylhydrazone Derivatives. researchgate.net
Influence of Substituents on Coordination Properties
The coordination properties of this compound can be systematically tuned by introducing various substituents on the ligand framework. These substituents can exert both steric and electronic effects, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.
The most prominent substituent in this compound is the tert-butyl group at the 5-position. This bulky group is known to create significant steric hindrance around the coordination site. chemrxiv.org This steric bulk can influence the coordination number of the metal ion, potentially favoring lower coordination numbers to alleviate steric strain. rsc.org For example, highly sterically encumbered β-diketonate ligands have been shown to form stable four-coordinate complexes with late transition metals. rsc.org The tert-butyl group can also affect the solubility of the complexes, often enhancing their solubility in non-polar organic solvents.
Electronic effects of substituents are also crucial in modulating the coordination properties. Electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) attached to the ligand backbone can alter the electron density on the coordinating oxygen atoms. This, in turn, affects the Lewis basicity of the ligand and the strength of the metal-ligand bond. For instance, increasing the electron-withdrawing nature of substituents on a β-diketonate ligand can lead to a decrease in the metal-ligand bond distance, as observed in a series of rhenium(I) complexes. researchgate.net
In the context of the aroylhydrazone derivatives of this compound, the nature of the aroyl group can significantly impact the electronic properties of the resulting copper(II) complexes. As seen in the EPR data, different cyclic substituents attached to the aroylhydrazone moiety lead to measurable changes in the electronic parameters of the copper(II) center. researchgate.net This demonstrates that even substituents relatively remote from the primary coordination sphere can exert a discernible influence on the electronic structure of the metal complex.
Structural and Spectroscopic Elucidation of 5,5 Dimethyl 2,4 Dioxohexanoic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a fundamental tool for identifying the functional groups present within a molecule and understanding their chemical environment, including coordination to metal centers.
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination
Infrared (IR) spectroscopy is instrumental in characterizing 5,5-Dimethyl-2,4-dioxohexanoic acid, primarily by identifying its key functional groups: the carboxylic acid and the β-diketone moiety. Like many β-diketones, this compound can exist in equilibrium between a diketo form and an enol form, a phenomenon known as keto-enol tautomerism. nih.gov This tautomerism results in distinct IR spectral features.
The diketo tautomer is characterized by the stretching vibrations of its two carbonyl (C=O) groups. nih.gov The enol tautomer, which is often stabilized by intramolecular hydrogen bonding and resonance, shows a different pattern. blogspot.com This form typically exhibits a C=O stretching band at a lower frequency due to conjugation and hydrogen bonding, alongside a C=C stretching vibration from the enol ring. blogspot.commdpi.com The carboxylic acid group contributes a very broad O-H stretching band and a distinct C=O stretching band.
When derivatives of this compound, such as its esters, coordinate with metal ions to form complexes, the IR spectrum undergoes noticeable changes. The coordination of the metal to the oxygen atoms of the β-diketone results in a shift of the C=O stretching bands, typically to lower wavenumbers, indicating a weakening of the carbonyl bond. researchgate.net This shift provides direct evidence of the ligand's coordination to the metal center. researchgate.net
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group/Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Very broad due to hydrogen bonding. |
| Carboxylic Acid | C=O stretch | ~1760 | |
| Diketo Form | C=O stretch (asymmetric & symmetric) | 1740 - 1700 | Two distinct carbonyl absorptions are expected. nih.gov |
| Enol Form | O-H stretch (intramolecular H-bond) | 3200 - 2700 (broad) | Enolic hydroxyl group hydrogen-bonded to the other carbonyl. |
| Enol Form | C=O stretch (conjugated) | 1650 - 1580 | Lower frequency due to conjugation and H-bonding. nih.govmdpi.com |
| Enol Form | C=C stretch | 1580 - 1540 | Characteristic of the enol tautomer. |
| Alkyl Groups | C-H stretch | 2960 - 2850 | From methyl and methylene (B1212753) groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution, including the connectivity of atoms and the presence of isomers like tautomers.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of this compound and investigating its tautomeric equilibrium in solution. Because the interconversion between the keto and enol forms is often slow on the NMR timescale, signals for both tautomers can be observed in the same spectrum. nih.gov The ratio of the two forms can be determined by comparing the integration of their respective signals. nanalysis.com
For the diketo form, one would expect to see a singlet for the protons of the methylene group at C3, situated between the two carbonyls. For the enol form, this methylene signal is replaced by a singlet for the vinylic methine proton (=CH-). mdpi.com A highly deshielded signal, often appearing far downfield (e.g., >15 ppm), is characteristic of the enolic hydroxyl proton due to strong intramolecular hydrogen bonding. nih.gov The tert-butyl group at C5 gives rise to a sharp singlet integrating to nine protons, while the methylene group at C6 would appear as another singlet in the diketo form.
Table 2: Expected ¹H NMR Signals for this compound Tautomers
| Protons | Expected Chemical Shift (δ, ppm) - Keto Form | Expected Chemical Shift (δ, ppm) - Enol Form | Multiplicity |
| -C(CH₃)₃ (at C5) | ~1.1 | ~1.2 | Singlet |
| -CH₂- (at C3) | ~3.7 | - | Singlet |
| =CH- (at C3) | - | ~5.8 - 6.5 | Singlet |
| Enolic -OH | - | 15 - 18 | Broad Singlet |
| Carboxylic -OH | ~10 - 12 | ~10 - 12 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.
The most downfield signals in the spectrum correspond to the carbonyl carbons. The carboxylic acid carbonyl (C1) and the two ketone carbonyls (C2 and C4) are expected to resonate at significantly high chemical shifts, typically in the range of 170-200 ppm. mdpi.com The chemical shifts of these carbons are influenced by conjugation, with carbonyls in conjugated systems appearing at slightly different fields than those in non-conjugated systems. cdnsciencepub.com The quaternary carbon (C5) bonded to the three methyl groups will also have a characteristic chemical shift, as will the carbons of the tert-butyl methyl groups and the methylene carbon (C3).
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C1 (Carboxylic Acid C=O) | ~175 - 185 | |
| C2 (Ketone C=O) | ~190 - 205 | The exact shift depends on the tautomeric form. |
| C4 (Ketone C=O) | ~190 - 205 | In the enol form, one C=O is replaced by a C-OH signal. |
| C3 (-CH₂- or =CH-) | ~50 - 60 (keto) or ~95-105 (enol) | The chemical environment changes significantly between tautomers. |
| C5 (Quaternary C) | ~40 - 50 | The carbon atom of the tert-butyl group. |
| -C(CH₃)₃ | ~25 - 35 | The three equivalent methyl carbons of the tert-butyl group. |
Electron Spin Resonance (ESR) Spectroscopy
ESR, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique that is exclusively used for studying molecules or complexes containing unpaired electrons, making it ideal for investigating paramagnetic metal complexes.
Application in Investigating Electronic and Geometrical Structure of Paramagnetic Metal Complexes
ESR spectroscopy is a powerful method for probing the electronic and geometric structure of paramagnetic metal complexes, such as those formed between copper(II) and derivatives of this compound. researchgate.net The technique provides key parameters, including g-values and hyperfine coupling constants (A), which are sensitive to the coordination environment of the metal ion. ethz.ch
Studies on copper(II) complexes with aroylhydrazones derived from the methyl ester of this compound have utilized ESR to elucidate their structures. researchgate.net The observed ESR spectra are typically characterized by anisotropic g-values (g|| and g⊥) and copper hyperfine coupling constants (A|| and A⊥). ethz.ch For many Cu(II) complexes, a pattern of g|| > g⊥ > 2.0023 is observed, which is indicative of an axially elongated or square-planar geometry with the unpaired electron residing in the dx²-y² orbital of the copper ion. researchgate.netyoutube.com
The magnitude of the hyperfine coupling constant (ACu) and the calculated covalency factor (α²) provide insight into the nature of the metal-ligand bond. researchgate.net Additional hyperfine splitting from ligand atoms with nuclear spin, such as nitrogen (¹⁴N, I=1), can also be observed, providing direct evidence of their coordination to the metal center. researchgate.net
Table 4: Representative ESR Spectral Parameters for a Copper(II) Complex with a Derivative of this compound
| Complex | g-value | a(Cu) (Gauss) | a(N) (Gauss) | Covalency Factor (α²) |
| CuL⁴·NH₃* | g = 2.101 | 87.48 | 13.02 | 0.82 |
*Data from a copper(II) complex with an aroylhydrazone of the methyl ester of this compound containing a cyclohexane (B81311) ring substituent. researchgate.net
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single crystal X-ray diffraction is the definitive method for determining the absolute structure and stereochemistry of chiral molecules. soton.ac.uk For derivatives of this compound, particularly its metal complexes, this technique provides crucial insights into their molecular architecture. nih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of the atomic positions within the crystal lattice. researchgate.net For instance, the crystal structure of nickel(II) and zinc(II) complexes with derivatives of this compound have been successfully elucidated using this method. sciencepublishinggroup.com Similarly, the structures of various copper(II) complexes have been determined, revealing details about the coordination geometry around the copper centers, which can range from distorted trigonal-bipyramidal to octahedral. nih.govrsc.orgsemanticscholar.org
In cases of chiral compounds, single crystal XRD can determine the absolute configuration, which is crucial in fields like pharmaceuticals where enantiomers can have different biological activities. soton.ac.uk The reliability of the absolute stereochemistry determination can be improved by the presence of heavier atoms in the molecule and by increasing the redundancy of the collected data. soton.ac.uk
The table below presents selected crystallographic data for a copper(II) complex, illustrating the type of information obtained from a single crystal XRD experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| β (°) | |
| Z | 4 |
Investigation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction analysis also provides detailed information about how molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.gov This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. nih.govscispace.com By mapping different properties onto the Hirshfeld surface, such as the distance to the nearest atom inside or outside the surface, one can identify the types and relative importance of various intermolecular contacts. nih.gov For example, a Hirshfeld analysis might reveal that O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov
Mass Spectrometry for Molecular Weight Validation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. aaup.edu For this compound and its derivatives, mass spectrometry is essential for confirming their molecular weight and can also provide structural information through the analysis of fragmentation patterns. acs.orglibretexts.org
In mass spectrometry, a molecule is first ionized, and the resulting molecular ion (M+) gives a direct measure of the molecular weight. libretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For β-diketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement. libretexts.org
The table below shows the calculated molecular weight and exact mass for 5,5-dimethyl-2-oxohexanoic acid, a related compound, which can be verified by mass spectrometry. nih.gov
| Property | Value |
| Molecular Weight | 158.19 g/mol |
| Exact Mass | 158.094294304 Da |
Advanced Chromatographic Techniques for Purity Assessment
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and its derivatives. nih.govbirchbiotech.com These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. birchbiotech.com
HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds. birchbiotech.com For dicarbonyl compounds, derivatization is often employed to enhance their detection by UV-Vis or other detectors. oiv.intresearchgate.net The purity of the compound is determined by comparing the area of the main peak in the chromatogram to the total area of all peaks. birchbiotech.com
Gas chromatography is used for volatile compounds and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. birchbiotech.comacs.org The choice between HPLC and GC depends on the volatility and thermal stability of the compound being analyzed. birchbiotech.com For a comprehensive purity assessment, it is often beneficial to use multiple chromatographic techniques. birchbiotech.comacs.org
The following table outlines a typical gradient elution program for the HPLC analysis of dicarbonyl compounds after derivatization. oiv.int
| Time (min) | % Solvent A (Water with Acetic Acid) | % Solvent B (Methanol) |
| 0 | 50 | 50 |
| 10 | 30 | 70 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 25 | 50 | 50 |
Tautomerism and Dynamic Equilibria of 5,5 Dimethyl 2,4 Dioxohexanoic Acid Derivatives
Keto-Enol Tautomerism in Beta-Diketones
The β-diketone functional group is a classic example of keto-enol tautomerism, a phenomenon that significantly influences the chemical and physical properties of the molecule. In solution and in the solid state, β-diketones can exist as an equilibrium mixture of the diketo form and one or more enol forms. Asymmetric β-diketones can have three distinct tautomers: the diketo form and two different keto-enol tautomers.
The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent keto oxygen, creating a six-membered quasi-aromatic ring. This resonance-assisted hydrogen bond (RAHB) is a key feature of the enol tautomer. The equilibrium between the keto and enol forms can be influenced by several factors, including the nature of the substituents and the polarity of the solvent. Generally, the enol form is more stable in the gas phase and in non-polar solvents, while the equilibrium tends to shift toward the keto form as solvent polarity increases. The steric and electronic properties of substituents play a crucial role in determining the strength of the hydrogen bond and which enolic form is favored.
| Tautomeric Form | Key Structural Features |
| Diketo Form | Contains two distinct carbonyl (C=O) groups. |
| Enol Form | Contains a hydroxyl (-OH) group adjacent to a C=C double bond, which is part of a conjugated system with the remaining carbonyl group. Stabilized by an intramolecular hydrogen bond. |
Tautomeric Forms of Acylhydrazones and Aroylhydrazones of 5,5-Dimethyl-2,4-dioxohexanoic Acid Esters
The introduction of an acylhydrazone or aroylhydrazone moiety to the ester of this compound introduces further tautomeric possibilities beyond the simple keto-enol equilibrium. These derivatives can exist in solution as a dynamic equilibrium of at least three main forms: the hydrazone, the enehydrazine, and the cyclic 5-oxypyrazoline form. The specific equilibrium is influenced by factors such as the solvent and the nature of substituents on the aroyl group.
In the hydrazone form, the molecule exists as a linear structure characterized by a carbon-nitrogen double bond (C=N). This form can be present in two geometric isomers, the E and Z configurations, depending on the spatial arrangement of substituents around the C=N bond. The stability of these isomers is influenced by steric and electronic factors.
The enehydrazine form is an azo-enol tautomer. It features a nitrogen-nitrogen double bond (N=N) and a carbon-carbon double bond (C=C) in conjugation, with a hydroxyl group attached to the enolic carbon. This tautomer arises from the migration of a proton from the nitrogen to the oxygen of the β-diketone moiety.
Through an intramolecular cyclization reaction, the linear hydrazone or enehydrazine forms can convert into a heterocyclic structure, the 5-oxypyrazoline form. This process involves the nucleophilic attack of the secondary nitrogen atom of the hydrazone onto one of the carbonyl carbons of the diketone fragment, followed by proton transfer. This results in a five-membered ring containing two adjacent nitrogen atoms.
Spectroscopic Evidence for Tautomeric Equilibria in Solution and Solid State
Spectroscopic methods are essential for identifying and quantifying the different tautomeric forms present in both solid and solution states. For derivatives of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) are particularly informative.
In studies of copper(II) complexes with aroylhydrazones of the methyl ester of this compound, ESR spectroscopy has been a key tool. The parameters derived from ESR spectra, such as the g-values and hyperfine coupling constants (a), provide insight into the coordination environment of the copper ion, which in turn reveals the tautomeric form of the ligand involved in chelation. For instance, the coordination of the metal to the oxygen atom of the β-diketone fragment and the imine nitrogen suggests the ligand adopts a specific tautomeric form to facilitate this binding.
The ESR parameters for two different copper(II) complexes are presented below, demonstrating the sensitivity of this technique to subtle structural changes in the ligand.
| Complex | g-value | a(Cu) (Oe) | a(N) (Oe) | α² |
| CuL¹·NH₃ | 2.099 | 89.53 | 12.81 | 0.82 |
| CuL⁴·NH₃ | 2.101 | 87.48 | 13.02 | 0.82 |
| *Table based on data for |
Theoretical and Computational Investigations of 5,5 Dimethyl 2,4 Dioxohexanoic Acid
Quantum-Chemical Calculations (e.g., DFT, B3LYP)
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 5,5-dimethyl-2,4-dioxohexanoic acid. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for these calculations, as it provides a reliable balance between accuracy and computational cost for organic molecules. researchgate.netbohrium.com
For a molecule like this compound, DFT calculations at a level such as B3LYP/6-311G(d,p) are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.net These calculations are crucial for identifying the most stable conformation of the molecule and understanding the distribution of electron density. Studies on analogous β-dicarbonyl compounds have demonstrated that DFT methods can accurately predict geometric parameters and the relative stabilities of different tautomeric forms. rsc.org
The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is critical for obtaining accurate results, especially when studying systems with potential for hydrogen bonding and non-covalent interactions. researchgate.net While specific DFT studies on this compound are not extensively documented in public literature, the established methodologies for similar β-diketones and carboxylic acids provide a robust framework for its analysis. researchgate.netresearchgate.net
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov
For related organic molecules, HOMO-LUMO energy gaps have been calculated using DFT. For instance, studies on other functionalized organic acids and pyran derivatives have reported energy gaps in the range of 3.4 to 5.4 eV. nih.govmdpi.com The precise value for this compound would depend on its specific geometry and electronic structure, which can be determined through dedicated DFT calculations. alrasheedcol.edu.iq
| Compound Type | Method | Calculated Energy Gap (eV) | Reference |
|---|---|---|---|
| Carboxylic Acid Functionalized Imine (HMBA) | DFT/M06/6-311G(d,p) | 3.477 | mdpi.com |
| Carboxylic Acid Functionalized Imine (DHBA) | DFT/M06/6-311G(d,p) | 3.793 | mdpi.com |
| 5-Hydroxymethyluracil (monomer) | DFT/B3LYP | 5.433 | nih.gov |
The distribution of the HOMO and LUMO across the molecular structure reveals sites susceptible to electrophilic and nucleophilic attack. The HOMO region, being rich in electrons, is prone to attack by electrophiles, while the electron-deficient LUMO region is the site for nucleophilic attack. alrasheedcol.edu.iq For this compound, the HOMO is expected to be localized around the oxygen atoms of the dicarbonyl and carboxylic acid groups, as well as the π-system of any enol tautomer. The LUMO would likely be distributed over the carbon atoms of these carbonyl groups.
The HOMO-LUMO gap is also indicative of the molecule's ability to participate in charge-transfer interactions. nih.gov A smaller gap facilitates easier electron transfer, influencing the molecule's role in chemical reactions and its potential electronic applications. wuxiapptec.com The reactivity of this compound, including its acidity and susceptibility to nucleophilic addition at the carbonyl carbons, can be rationalized by analyzing its frontier orbitals.
Energy Framework Calculations
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.net This method, typically performed using software like CrystalExplorer, calculates electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules in the crystal. crystalexplorer.net The results are rendered as a framework of cylinders connecting the centers of mass of interacting molecules, where the thickness of the cylinders corresponds to the strength of the interaction. researchgate.net
This analysis provides a detailed picture of the crystal's packing architecture and mechanical properties. While specific energy framework calculations for this compound have not been published, this technique would be invaluable for understanding its solid-state behavior. It would reveal the dominant forces (e.g., hydrogen bonding from the carboxylic acid group, dipole-dipole interactions from the diketone moiety) that stabilize the crystal structure. The CE-B3LYP energy model is one of the preferred methods for these calculations, offering a good balance of speed and accuracy. crystalexplorer.netnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov
This analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular interactions. For carboxylic acids and carbonyl-containing compounds, the most significant interactions are typically O···H/H···O contacts, indicative of hydrogen bonding, and H···H contacts, which represent van der Waals forces. nih.govnih.gov C···H/H···C interactions are also commonly observed. nih.gov
| Compound | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Reference |
|---|---|---|---|---|
| Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 72.0 | 14.5 | 5.6 | nih.gov |
| 3-Acetoxy-2-methylbenzoic anhydride | Analysis highlighted C–H···O hydrogen bonds and π···π interactions as key stabilizing forces. | acs.org | ||
| Fmoc-β-amino butyric acid | Analysis revealed significant O···H/H···O, N···H/H···N, C···H/H···C, and H···H contacts. | nih.gov |
For this compound, a Hirshfeld analysis would be expected to show strong O···H/H···O interactions corresponding to the classic carboxylic acid dimer hydrogen bond, as well as other C-H···O interactions involving the diketone moiety.
Prediction of Reaction Pathways and Mechanisms
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. rsc.org For this compound, a key area of investigation is its keto-enol tautomerism. As a β-dicarbonyl compound, it can exist in several tautomeric forms. DFT calculations can determine the relative Gibbs free energies of these tautomers and the energy barriers for their interconversion, predicting the predominant form in different environments (gas phase or solution). researchgate.netnih.gov Studies on similar β-diketones show that both steric and electronic effects of substituents influence the tautomeric equilibrium. rsc.org
Furthermore, computational methods can model reaction pathways for processes such as decarboxylation, nucleophilic additions to the carbonyl groups, and esterification of the carboxylic acid. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of various reactions can be predicted. rsc.org For example, DFT has been used to study the mechanism of borocarbonylation reactions to form β-boryl carbonyl compounds, providing insights that could be relevant to the synthesis of derivatives of this compound. rsc.org
Applications in Advanced Organic Synthesis
Versatile Building Block in Complex Molecule Synthesis
5,5-Dimethyl-2,4-dioxohexanoic acid and its derivatives serve as crucial intermediates in the construction of complex molecular architectures. The presence of multiple functional groups allows for sequential and selective reactions, enabling the assembly of intricate structures.
A notable application is in the synthesis of complex coordination compounds. For instance, the methyl ester of this compound reacts with aroylhydrazones to form ligands that can chelate with metal ions. These ligands have been used to synthesize green, fine-crystalline copper(II) complexes. researchgate.net The study of these complexes through methods like ESR spectroscopy provides insights into their geometric and electronic structures. researchgate.net
Furthermore, structurally related compounds, such as derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, are recognized as constituents of the didemnins, a family of antineoplastic macrocyclic depsipeptides. rsc.org The synthesis of these complex natural products relies on the careful manipulation of protected forms of this keto-acid subunit, highlighting its importance as a foundational building block. rsc.org
Precursor for Heterocyclic Compounds
The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions.
The structure of this compound is suitable for intramolecular cyclization to form furanone rings. While direct synthesis of 5,5-Dimethyl-2(5H)-furanone from this specific acid requires further investigation, the general strategy often involves the cyclization of γ-keto acids. The 4-oxo group in this compound positions it for potential intramolecular aldol-type condensation or cyclodehydration reactions to yield substituted furanone systems. The synthesis of 2(5H)-furanone derivatives is a well-established field, often utilizing various starting materials and reagents to construct the lactone ring. researchgate.net For example, optically active 2(5H)-furanones can be synthesized and subsequently undergo reactions like oxidation. researchgate.net
The 1,3-dicarbonyl system (specifically, the 2,4-dioxo portion) within this compound is a classic structural motif for the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.
In a typical reaction, this compound would react with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). The initial reaction would likely involve the more reactive ketone at the 2-position, followed by condensation with the ketone at the 4-position and subsequent dehydration to form the aromatic pyrazole ring. This reaction is a cornerstone of heterocyclic chemistry, allowing for the creation of a wide array of substituted pyrazoles. minia.edu.egnih.govmdpi.com The reaction can sometimes yield a mixture of regioisomers, depending on the specific hydrazine and reaction conditions used. nih.govmdpi.com
Table 1: General Scheme for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Product Type |
|---|
This table illustrates the general reaction for forming pyrazole derivatives, a common transformation for β-dicarbonyl compounds.
Similar to pyrazole synthesis, the β-dicarbonyl portion of this compound can be utilized to construct pyrimidine (B1678525) rings. This is typically achieved through condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine.
The reaction proceeds via a cyclocondensation mechanism where the nitrogen atoms of the N-C-N reagent attack the two carbonyl carbons of the diketone moiety. Subsequent dehydration leads to the formation of the six-membered pyrimidine ring. This method is highly versatile and is used to synthesize a broad range of pyrimidine derivatives, which are core structures in many biologically active molecules. nih.govamegroups.orggsconlinepress.com
Table 2: General Scheme for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Product Type |
|---|
This table outlines the general pathway for synthesizing pyrimidine derivatives from β-dicarbonyl precursors.
Role in Various Organic Transformations
The functional groups within this compound can participate in various oxidation reactions. While specific studies on the comprehensive oxidation of this particular acid are limited, related transformations provide insight into its potential reactivity. For instance, in the synthesis of complex furanone derivatives, thioether groups attached to the furanone ring can be oxidized to sulfoxides and sulfones using reagents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA). researchgate.net This indicates that if this compound were modified to contain similar functional groups, it could undergo analogous oxidative transformations.
Reduction Reactions
The presence of two ketone groups and a carboxylic acid offers multiple sites for reduction in this compound. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Selective reduction of the ketone functionalities can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a prime candidate for this transformation, as it is known to readily reduce aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com Typically, such reductions are carried out in protic solvents like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. thieme-connect.comcommonorganicchemistry.comharvard.edu Under these conditions, the carboxylic acid group is expected to remain largely unreactive. commonorganicchemistry.comharvard.edu The likely product of a sodium borohydride reduction would be a mixture of diastereomeric 2,4-dihydroxy-5,5-dimethylhexanoic acids.
For a more comprehensive reduction of all carbonyl functionalities, including the carboxylic acid, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing ketones and carboxylic acids to the corresponding alcohols. This would result in the formation of 5,5-dimethylhexane-1,2,4-triol.
Catalytic hydrogenation presents another avenue for the reduction of the ketone groups. Various metal catalysts, such as those based on iron or manganese, can be employed under a hydrogen atmosphere. nih.govacs.orgchemrxiv.org The specific conditions, including pressure and temperature, can be adjusted to control the selectivity of the reaction. acs.org
Table 1: Representative Reduction Reactions of this compound
| Reagent | Conditions | Probable Product(s) |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0 °C to RT | 2,4-Dihydroxy-5,5-dimethylhexanoic acid |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 5,5-Dimethylhexane-1,2,4-triol |
| Hydrogen (H₂) with Metal Catalyst (e.g., Fe or Mn complex) | Toluene or Ethanol, Elevated temperature and pressure | 2,4-Dihydroxy-5,5-dimethylhexanoic acid |
This table presents predicted outcomes based on the general reactivity of β-dicarbonyl compounds.
Substitution Reactions
The structural features of this compound also allow for various substitution reactions, primarily at the carbon atom situated between the two carbonyl groups (the α-carbon). The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyls, facilitating the formation of a stable enolate ion.
This enolate can act as a nucleophile in alkylation reactions. Treatment with a suitable base, such as an alkoxide, followed by the addition of an alkyl halide, would introduce an alkyl group at the α-position. jove.comaklectures.com This C-alkylation is a common strategy for forming new carbon-carbon bonds. acs.org
Similarly, acylation at the α-carbon is a feasible transformation. The enolate of this compound can react with an acylating agent, such as an acid chloride, to introduce an acyl group. nih.govorganicreactions.org This reaction can sometimes be promoted by the use of a Lewis acid to favor C-acylation over the alternative O-acylation, which would form an enol ester. researchgate.netresearchgate.net
Furthermore, the carboxylic acid moiety can undergo substitution reactions. A classic example is the conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then be readily converted into a variety of other functional groups, such as esters or amides, by reacting with the appropriate nucleophile (an alcohol or an amine, respectively).
Table 2: Representative Substitution Reactions of this compound
| Reaction Type | Reagents | Probable Product |
|---|---|---|
| α-Alkylation | 1. Base (e.g., Sodium ethoxide) 2. Alkyl halide (R-X) | 3-Alkyl-5,5-dimethyl-2,4-dioxohexanoic acid |
| α-Acylation | 1. Base (e.g., Sodium hydride) 2. Acid chloride (RCOCl) | 3-Acyl-5,5-dimethyl-2,4-dioxohexanoic acid |
| Esterification (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'OH), Pyridine (B92270) | Alkyl 5,5-dimethyl-2,4-dioxohexanoate |
This table presents predicted outcomes based on the general reactivity of β-dicarbonyl and carboxylic acid compounds.
Q & A
Q. What are the established synthetic routes for 5,5-Dimethyl-2,4-dioxohexanoic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves hydrolysis of precursors such as ethyl esters or cyclic adducts. For example:
- Acid Hydrolysis : Vigorous acid hydrolysis of intermediates like 5,5-dimethyl-2,4-oxazolidinedione derivatives can yield the target compound. Neutral alumina chromatography may isolate intermediates .
- Ethyl Ester Hydrolysis : The ethyl ester derivative (this compound ethyl ester) can undergo saponification under basic conditions to produce the free acid .
Q. Purity Validation :
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?
Methodological Answer:
- -NMR : Critical for identifying methyl groups (singlets at δ 1.4–1.5 ppm) and ketone/acid protons. For example, in nickel(II) complexes, shifts in hydrazone protons (δ 8.0–9.0 ppm) confirm coordination .
- IR Spectroscopy : Confirms carbonyl functionalities (acid: ~1700 cm, ketones: ~1650 cm) and hydrogen bonding in coordination complexes .
- X-ray Diffraction : Resolves crystal structures of metal complexes (e.g., Ni(II) complexes with aroyl hydrazones) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Derivatives like oxazolidinediones degrade under extreme pH, forming byproducts .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Cyclic derivatives (e.g., oxazolidinediones) degrade above 200°C .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .
Advanced Research Questions
Q. How to design experiments for synthesizing coordination complexes with this compound derivatives?
Methodological Answer:
- Ligand Preparation : Synthesize aroyl hydrazones by condensing the ethyl ester derivative with hydrazides. Confirm purity via melting point and NMR .
- Metal Coordination : React the ligand with metal salts (e.g., NiCl) in ethanol/water. Optimize stoichiometry (1:1 or 1:2 metal:ligand) via Job’s method .
- Characterization : Use magnetic susceptibility, UV-Vis (d-d transitions), and cyclic voltammetry to confirm geometry (e.g., octahedral for Ni(II)) .
Q. How to resolve contradictions in spectral data when analyzing tautomeric forms of derivatives?
Methodological Answer:
- Tautomer Identification : For oxazolidinedione vs. imino forms, use -NMR to distinguish carbonyl (δ 170–180 ppm) vs. imine (δ 150–160 ppm) carbons .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to compare experimental and theoretical IR/NMR spectra .
- Isolation : Chromatographically separate tautomers and analyze individually .
Q. What role does this compound play in polymer synthesis?
Methodological Answer:
Q. How to analyze degradation byproducts of this compound in metabolic studies?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes and identify metabolites via LC-QTOF-MS. Major byproducts include dimethyloxazolidinediones (m/z 142.05) .
- Data Interpretation : Compare fragmentation patterns with reference standards (e.g., dimethadione) .
Q. What methodologies are recommended for quantifying tautomeric equilibria in solution?
Methodological Answer:
- Variable Temperature NMR : Monitor chemical shift changes (e.g., carbonyl vs. enol protons) to calculate equilibrium constants .
- UV-Vis Titration : Track absorbance changes (e.g., π→π* transitions) at different pH levels to infer tautomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
